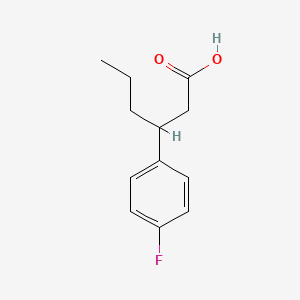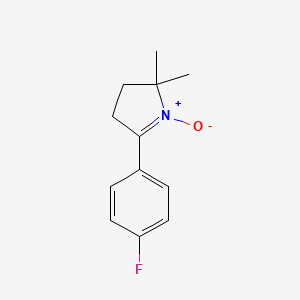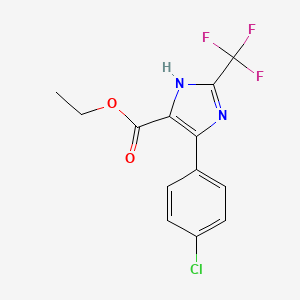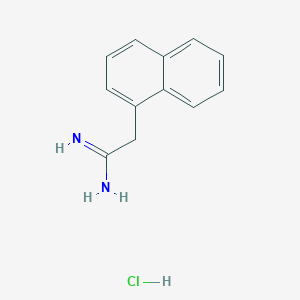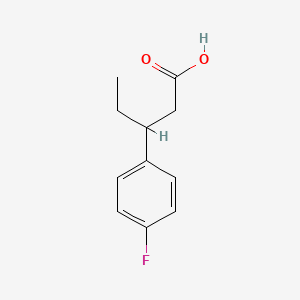
3-(4-Fluorophenyl)pentanoic acid
概要
説明
3-(4-Fluorophenyl)pentanoic acid, also known as 4-Fluoromethylphenylacetic acid or 4FMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenylacetic acid derivatives and has been found to have various biological activities.
科学的研究の応用
3-(4-Fluorophenyl)pentanoic acid has been used in various scientific research applications due to its biological activities. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to have potential as a treatment for anxiety and depression.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)pentanoic acid is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. It has been shown to increase the levels of GABA in the brain, which may contribute to its biological activities.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. It has also been found to increase the levels of brain-derived neurotrophic factor, which is involved in the regulation of mood and cognitive function.
実験室実験の利点と制限
One advantage of using 3-(4-Fluorophenyl)pentanoic acid in lab experiments is its high potency and selectivity. It has been found to have a higher potency and selectivity than other compounds that act on the GABAergic system. However, one limitation is its potential toxicity, which may affect the results of experiments.
将来の方向性
There are several future directions for the research of 3-(4-Fluorophenyl)pentanoic acid. One direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its potential toxicity and to develop safer derivatives with similar biological activities.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its biological activities. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. Its mechanism of action is believed to involve the GABAergic system, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, its potential toxicity is a limitation. There are several future directions for the research of this compound, including investigating its potential as a treatment for anxiety and depression in humans and studying its effects on other biological systems.
特性
IUPAC Name |
3-(4-fluorophenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-8(7-11(13)14)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPQVXWKXGBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



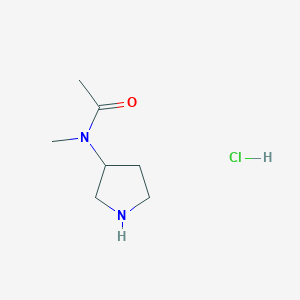
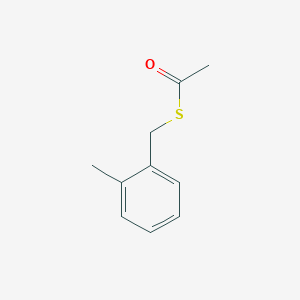

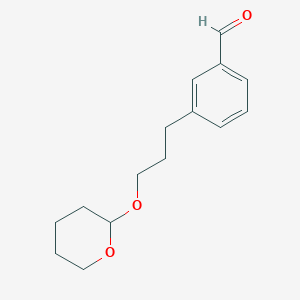
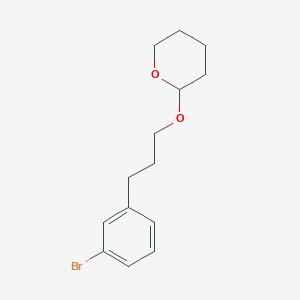
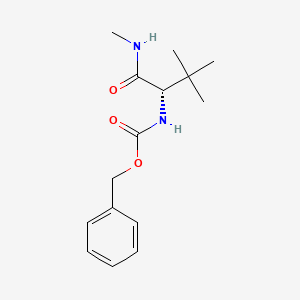
![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)
